Methyl 15-ethylheptadecanoate
Description
Methyl 15-ethylheptadecanoate is a branched-chain fatty acid methyl ester (FAME) characterized by a heptadecanoic acid backbone with an ethyl substituent at the 15th carbon position, esterified to a methyl group. Branched-chain FAMEs are significant in industrial applications, including biofuels, lubricants, and as intermediates in organic synthesis .
Properties
CAS No. |
55124-96-4 |
|---|---|
Molecular Formula |
C20H40O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 15-ethylheptadecanoate |
InChI |
InChI=1S/C20H40O2/c1-4-19(5-2)17-15-13-11-9-7-6-8-10-12-14-16-18-20(21)22-3/h19H,4-18H2,1-3H3 |
InChI Key |
QZZDNGBEDAGNHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 15-ethylheptadecanoate can be synthesized through the esterification of 15-ethylheptadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the transesterification of triglycerides containing 15-ethylheptadecanoic acid with methanol. This process is catalyzed by either an acid or a base, with sodium methoxide being a common choice for base-catalyzed reactions. The reaction is conducted at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 15-ethylheptadecanoate can undergo oxidation reactions, particularly at the ethyl group and the terminal methyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl 15-ethylheptadecanoate has several applications in scientific research:
Chemistry: It is used as a reference standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: It serves as a model compound for studying the metabolism of branched-chain fatty acids in biological systems.
Medicine: Research on this compound includes its potential use as a biomarker for certain metabolic disorders.
Industry: It is utilized in the production of biodiesel and as a lubricant additive due to its favorable physical properties.
Mechanism of Action
The mechanism of action of methyl 15-ethylheptadecanoate involves its interaction with enzymes that metabolize fatty acids. It is primarily metabolized by fatty acid synthase and other related enzymes, leading to the formation of various metabolites that participate in cellular energy production and lipid biosynthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 15-Methylhexadecanoate (C18H36O2)
- Structure: Features a methyl branch at the 15th carbon of a hexadecanoate chain (C16 backbone), resulting in a molecular weight of 284.48 g/mol .
- Synthesis: Typically synthesized via esterification of 15-methylhexadecanoic acid with methanol under acidic catalysis, analogous to methods described for methyl 15-(4-hydroxyphenyl)pentadecanoate (75% yield, mp 75–76°C) .
- Properties: Melting point (mp): Not explicitly reported, but methyl palmitate (unbranched C16 FAME) has an mp of ~28°C, suggesting branching elevates melting points due to reduced molecular symmetry . Chromatography: Retention time (RT) in gas chromatography (GC) is influenced by branching; methyl 15-methylhexadecanoate likely elutes later than linear analogs due to increased hydrophobicity .
Methyl 15-Hydroxypentadecanoate (C16H32O3)
- Structure: Contains a hydroxyl group at the 15th carbon of a pentadecanoate chain (C15 backbone), with a molecular weight of 272.42 g/mol .
- Synthesis: Produced via hydrogenolysis of benzyl-protected precursors (e.g., compound 4 in , % yield, mp 75–76°C) .
- Properties: Polarity: The hydroxyl group increases polarity, reducing solubility in nonpolar solvents compared to ethyl- or methyl-branched analogs. Applications: Hydroxy-substituted FAMEs are precursors for surfactants and pharmaceuticals .
Methyl Tetradecanoate (C15H30O2)
Structural and Functional Group Analysis
Table 1: Key Properties of Methyl 15-Ethylheptadecanoate and Analogs
*Estimated properties based on structural analogs.
Chromatographic and Spectroscopic Behavior
- Gas Chromatography (GC): this compound is expected to exhibit a higher retention index than methyl 15-methylhexadecanoate due to its longer alkyl chain and ethyl branching, as seen in torulosic acid methyl ester (RT 20.68 min) . Branched esters generally show split peaks or shoulder signals in GC traces due to stereoisomerism .
- NMR Spectroscopy :
Industrial and Research Significance
- Biofuels: Branched FAMEs like this compound improve cold-flow properties in biodiesel compared to linear analogs .
- Chemical Synthesis : Ethyl branching enhances steric hindrance, making such esters useful in asymmetric catalysis (e.g., ligands in transition metal complexes) .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Methyl 15-ethylheptadecanoate, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves esterification of 15-ethylheptadecanoic acid with methanol under acid catalysis. Key steps include precise stoichiometric ratios, temperature control (e.g., reflux at 60–80°C), and purification via column chromatography. To ensure reproducibility, document reagent purity (e.g., ≥98% by GC-MS), solvent drying methods, and reaction monitoring (e.g., TLC or NMR) . Include detailed characterization data (e.g., -NMR, -NMR, and IR spectra) in supplementary materials to allow replication .
Q. How is this compound identified and distinguished from structurally similar esters?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (CHO) and distinguish isomers. Gas chromatography (GC) with a polar stationary phase (e.g., DB-WAX) can resolve retention time differences. Compare spectral data (e.g., -NMR branching patterns for ethyl vs. methyl substituents) against reference libraries .
Advanced Research Questions
Q. What analytical techniques are most effective for detecting impurities or byproducts in this compound synthesis?
- Methodological Answer : Combine GC-MS for volatile impurities and HPLC-ELSD for non-volatile byproducts. Quantify trace contaminants using calibration curves with internal standards (e.g., methyl heptadecanoate-d). For structural elucidation of unknown byproducts, employ tandem MS/MS or 2D NMR (e.g., HSQC, COSY) .
Q. How can contradictory spectral data for this compound be resolved in structural characterization?
- Methodological Answer : Discrepancies in -NMR shifts (e.g., overlapping ethyl and methyl signals) may arise from solvent polarity or temperature effects. Use deuterated solvents (e.g., CDCl) and controlled-temperature NMR probes. Validate assignments via DEPT-135 or -NMR coupled with computational modeling (e.g., DFT calculations for predicted chemical shifts) .
Q. What experimental designs are optimal for studying the physicochemical properties of this compound (e.g., solubility, partition coefficients)?
- Methodological Answer : Use shake-flask methods for solubility in polar/non-polar solvents (e.g., water, hexane) with UV-Vis or gravimetric analysis. For partition coefficients (log P), employ octanol-water partitioning followed by HPLC quantification. Validate methods with reference compounds (e.g., methyl palmitate) and report uncertainties (e.g., ±0.05 log units) .
Q. How can researchers address discrepancies in bioactivity data for this compound across studies?
- Methodological Answer : Standardize assay conditions (e.g., cell line viability protocols, incubation times) and include positive/negative controls (e.g., IC values for known inhibitors). Perform meta-analyses to identify confounding variables (e.g., solvent effects, purity thresholds). Replicate experiments across independent labs with shared reference samples .
Data and Documentation Best Practices
Q. What metadata standards should accompany datasets for this compound research?
- Methodological Answer : Include experimental parameters (e.g., temperature, pressure), instrument calibration details (e.g., GC column specifications), and raw data files (e.g., NMR FID files). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and discipline-specific guidelines (e.g., ACS Standards for lipidomics) .
Q. How should researchers document failed experiments or non-reproducible results involving this compound?
- Methodological Answer : Report failed syntheses or anomalies in supplementary materials, detailing troubleshooting steps (e.g., alternative catalysts, solvent systems). Use platforms like Zenodo to publish negative data, ensuring DOI assignment for citation .
Cross-Disciplinary Applications
Q. What novel methodologies can integrate this compound into materials science or nanotechnology research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
